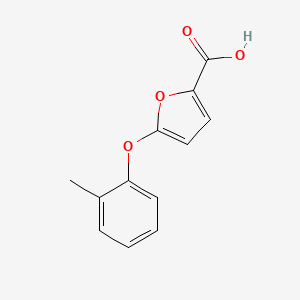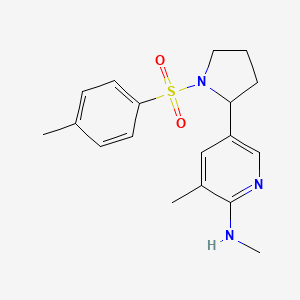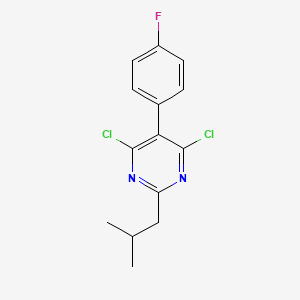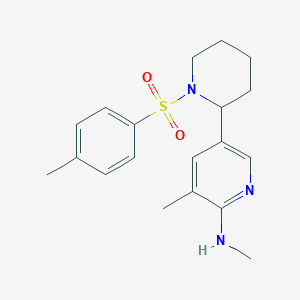
1,7-Dichloro-4-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-二氯-4-(三氟甲基)异喹啉是一种化学化合物,分子式为C₁₀H₄Cl₂F₃N。它属于异喹啉家族,该家族由芳香杂环化合物组成。该化合物以在异喹啉环上连接两个氯原子和一个三氟甲基基团为特征。 它因其独特的化学性质而被用于各种科学研究应用 .
准备方法
1,7-二氯-4-(三氟甲基)异喹啉的合成通常涉及异喹啉衍生物与氯化和三氟甲基化试剂的反应。一种常见的方法是使用N-氯代琥珀酰亚胺 (NCS) 和三氟甲基碘 (CF₃I) 在特定反应条件下进行反应。该反应通常在催化剂如碘化铜 (CuI) 和碱如碳酸钾 (K₂CO₃) 的存在下,在有机溶剂如乙腈 (CH₃CN) 中进行。 反应混合物被加热到特定温度,以促进所需产物的形成 .
化学反应分析
1,7-二氯-4-(三氟甲基)异喹啉经历各种化学反应,包括:
取代反应: 氯原子可以通过亲核取代反应被其他官能团取代。这些反应的常用试剂包括甲醇钠 (NaOCH₃) 和叔丁醇钾 (KOtBu)。
氧化反应: 该化合物可以使用氧化剂(如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃))氧化,形成相应的氧化产物。
还原反应: 该化合物的还原可以通过还原剂(如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄))实现,导致形成还原的异喹啉衍生物.
科学研究应用
1,7-二氯-4-(三氟甲基)异喹啉被用于各种科学研究领域,包括:
化学: 它被用作合成更复杂有机分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学: 该化合物正在研究其潜在的生物活性,包括抗菌和抗癌特性。研究人员正在调查其与生物靶标的相互作用,以开发新的治疗剂。
医学: 它正在探索其在药物发现和开发中的潜在用途。其独特的化学性质使其成为设计新型药物的宝贵候选者。
作用机理
1,7-二氯-4-(三氟甲基)异喹啉的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节它们的活性。例如,它可能会抑制参与细胞过程的某些酶,从而导致细胞功能改变。 三氟甲基基团增强了化合物的亲脂性,使其能够更有效地穿透细胞膜并与细胞内靶标相互作用 .
作用机制
The mechanism of action of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
相似化合物的比较
属性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
1,7-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI 键 |
GDTXBQULEOGNMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)



![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)

![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)


![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)

